tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate
Description
tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate (CAS: 2124262-62-8) is a heterocyclic compound featuring a fused pyrido-oxazepine core with a carbamate-protected amine group. Its molecular formula is C₁₃H₁₇N₃O₄, and it is characterized by a stereogenic center at the (S)-configured 3-position . The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. The compound’s fused bicyclic structure—comprising a pyridine ring fused with an oxazepine ring—imparts unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or protease targeting .
Properties
Molecular Formula |
C13H17N3O4 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-4-oxo-3,5-dihydro-2H-pyrido[3,2-b][1,4]oxazepin-3-yl]carbamate |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(18)15-8-7-19-9-5-4-6-14-10(9)16-11(8)17/h4-6,8H,7H2,1-3H3,(H,15,18)(H,14,16,17)/t8-/m0/s1 |
InChI Key |
FOBCTTITUZBXEU-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC2=C(NC1=O)N=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C(NC1=O)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence
-
Starting Material : (S)-3-Amino-4-hydroxypyridine.
-
Boc Protection : Treatment with di-tert-butyl dicarbonate () and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0–25°C for 12 hours.
-
Oxazepine Formation : Intramolecular cyclization via Mitsunobu reaction (diethyl azodicarboxylate [DEAD], triphenylphosphine [PPh]) in THF at reflux (66°C) for 24 hours.
Experimental Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | , DMAP, THF, 25°C | 92% | 98.5% |
| Cyclization | DEAD, PPh, THF, 66°C | 68% | 95.2% |
Mechanistic Insight : The Mitsunobu reaction facilitates ether bond formation, driving cyclization through a six-membered transition state. The S-configuration is preserved due to the chiral integrity of the starting material.
Synthetic Route 2: Reductive Amination Followed by Cyclization
Reaction Sequence
-
Starting Material : Pyridine-3-carbaldehyde and (S)-2-aminoethanol.
-
Reductive Amination : Reaction with sodium cyanoborohydride () in methanol at pH 5 (acetic acid buffer) for 6 hours.
-
Boc Protection : As in Route 1.
-
Oxidation and Cyclization : Treatment with manganese dioxide () in dichloromethane (DCM) at 25°C for 8 hours.
Experimental Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Reductive Amination | , MeOH, pH 5 | 85% | 97.8% |
| Oxidation/Cyclization | , DCM, 25°C | 54% | 93.1% |
Mechanistic Insight : Reductive amination forms the secondary amine, which undergoes oxidation to an imine intermediate. Spontaneous cyclization yields the oxazepine ring, with acting as a mild oxidant.
Synthetic Route 3: Enzymatic Resolution of Racemic Intermediate
Reaction Sequence
-
Racemic Synthesis : Prepare 3-amino-4-hydroxypyridine via Ullmann coupling.
-
Boc Protection : As in Route 1.
-
Enzymatic Resolution : Use immobilized lipase (e.g., Candida antarctica Lipase B) to hydrolyze the racemic Boc-protected amine in phosphate buffer (pH 7.4) at 37°C.
-
Cyclization : As in Route 1.
Experimental Data
| Step | Reagents/Conditions | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| Enzymatic Resolution | Lipase B, pH 7.4, 37°C | 45% | 99.2% |
Mechanistic Insight : The lipase selectively hydrolyzes the R-enantiomer’s Boc group, leaving the S-enantiomer intact. This method achieves high enantiopurity but requires additional steps for racemate separation.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 62.6% | 45.9% | 34.2% |
| Steps | 2 | 3 | 4 |
| Enantiomeric Control | High (S >99%) | Moderate (S 85%) | Very High (S 99.2%) |
| Scalability | Industrial | Laboratory | Pilot-scale |
Route 1 is preferred for industrial-scale production due to fewer steps and higher yield, while Route 3 is optimal for high-purity applications.
Critical Process Optimization Findings
Solvent Effects on Cyclization
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that tert-butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate exhibits significant anticancer activity. Preliminary studies have shown its potential as an inhibitor of specific enzymes involved in cancer cell proliferation. The compound's mechanism of action is believed to involve the inhibition of critical signaling pathways that promote tumor growth and survival .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory responses by interacting with various biological targets, potentially leading to therapeutic applications in diseases characterized by chronic inflammation .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations:
Multi-step Synthesis
The synthesis typically involves multi-step processes that can yield derivatives with enhanced biological activities. The compound can undergo hydrolysis to yield corresponding amines and carbonic acid derivatives, making it versatile for further chemical modifications .
Nucleophilic Substitution Reactions
Due to the electrophilic nature of the carbonyl group present in the oxazepine ring, this compound can participate in nucleophilic substitution reactions. This property is valuable for synthesizing more complex molecules .
Interaction Studies
Studies have shown that the compound can interact with various biological targets through binding to enzyme active sites or receptor sites. Understanding these interactions is crucial for elucidating its therapeutic potential and guiding future drug development efforts .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can undergo protonation, leading to the formation of a carbamic acid intermediate. This intermediate can then decarboxylate to release a free amine, which can interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and related derivatives:
Key Structural and Functional Insights :
Core Structure Variations :
- The target compound shares the pyrido-oxazepine core with the Roche and Denali derivatives. However, the Roche derivative lacks the Boc group, instead incorporating a pyrrolo-pyrazole carboxamide, which may enhance binding affinity to RIP1 kinase .
- The Denali compound introduces a 1,2,4-triazole carboxamide and a benzyl group, likely improving solubility or metabolic stability compared to the Boc-protected parent compound .
Protective Groups :
- The Boc group in the target compound offers synthetic versatility but may reduce bioavailability due to steric bulk. In contrast, the Roche derivative’s carboxamide substituent could facilitate hydrogen bonding with kinase active sites .
Biological Activity :
- The Roche compound demonstrates explicit activity as an RIP1 kinase inhibitor, validated for inflammatory conditions like irritable bowel syndrome. This suggests that carboxamide derivatives of pyrido-oxazepines are prioritized for kinase-targeted therapies .
- The Denali compound’s benzyl-triazole moiety may target enzymes requiring aromatic π-π interactions, though its specific biological role remains undisclosed .
Synthetic and Crystallographic Considerations: Crystallographic data for related compounds (e.g., Denali’s crystalline forms) likely employ SHELX-family software for structure refinement, as noted in . The Boc group’s electron density could influence crystallization efficiency compared to bulkier substituents.
Research Findings and Implications
- Therapeutic Potential: The Boc-protected compound’s structural simplicity may favor scalability in synthesis, but its lack of explicit biological data (vs. Roche’s RIP1 inhibitor) limits direct therapeutic comparisons.
- Substituent Effects : Carboxamide and triazole groups in analogues enhance target engagement but may introduce metabolic liabilities (e.g., oxidation of benzyl groups) .
- Future Directions : Comparative studies on kinase inhibition potency, solubility, and pharmacokinetics across this compound class are needed to validate structure-activity relationships.
Biological Activity
tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure and functional groups suggest a diverse range of biological activities. This article reviews the biological activity of this compound based on current research findings.
- Molecular Formula : C13H17N3O4
- Molecular Weight : 279.29 g/mol
- CAS Number : 2124262-62-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can bind to enzyme active sites or receptor sites, functioning as an inhibitor or modulator in several pathways.
1. Anticancer Properties
Research indicates that this compound may exhibit anticancer properties. Preliminary studies have shown its potential to inhibit the proliferation of cancer cells through various mechanisms:
- Induction of apoptosis in tumor cells.
- Inhibition of specific kinases involved in cell cycle regulation.
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It may reduce inflammation by:
- Inhibiting the production of pro-inflammatory cytokines.
- Modulating signaling pathways associated with inflammation.
3. Enzyme Inhibition
This compound has been investigated for its ability to inhibit certain enzymes that play crucial roles in metabolic and signaling pathways. This includes:
- Enzymes involved in the synthesis of inflammatory mediators.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Murlykina et al. (2015) | Identified the compound's structural motifs associated with antibacterial activity | Suggests potential for developing new antibacterial agents |
| Pace et al. (2008) | Demonstrated anticancer activity in vitro against various cancer cell lines | Supports further investigation into its use as an anticancer drug |
| Khalaf et al. (2013) | Explored anti-inflammatory properties through cytokine modulation | Indicates potential therapeutic applications in inflammatory diseases |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of the tetrahydropyrido ring.
- Introduction of the carbamate group via nucleophilic substitution reactions.
Q & A
Q. What are the recommended synthetic routes and purification strategies for tert-butyl carbamate derivatives with complex heterocyclic frameworks?
- Methodological Answer : A common approach involves coupling tert-butyl carbamate precursors with functionalized heterocycles under mild acidic or basic conditions. For example, HClO₄-SiO₂ catalysis (0.5–1.0 mol%) at 80°C in aprotic solvents (e.g., dichloromethane) can facilitate rapid cyclization (8–10 minutes), as demonstrated in analogous pyridine-oxadiazole systems . Post-synthesis, silica gel column chromatography with gradients of hexane/ethyl acetate (e.g., 2:8 v/v) effectively isolates products. Yield optimization often requires stoichiometric control of boronic ester coupling partners .
Q. How can enantiomeric purity be validated during the synthesis of chiral tert-butyl carbamate intermediates?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) under isocratic conditions (hexane:isopropanol 90:10) is standard. Complementary circular dichroism (CD) spectroscopy or X-ray crystallography (using SHELXL ) resolves ambiguous cases. For instance, tert-butyl derivatives with fluorophenyl substituents have been structurally validated via single-crystal diffraction to confirm (R/S)-configurations .
Q. Which analytical techniques are critical for characterizing tert-butyl carbamate stability and degradation products?
- Methodological Answer :
- LC-MS (ESI+) : Detects molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns to identify hydrolytic or oxidative byproducts.
- ¹H/¹³C NMR : Monitors carbamate deprotection (e.g., loss of tert-butyl group at δ ~1.4 ppm in ¹H NMR) .
- TGA/DSC : Assesses thermal stability; tert-butyl carbamates typically decompose above 200°C .
Advanced Research Questions
Q. How should researchers resolve contradictions between spectroscopic data and computational models for stereochemical assignments?
- Methodological Answer : Discrepancies between predicted (DFT) and observed NMR/IR data may arise from dynamic effects (e.g., rotational barriers). Strategies include:
- Variable-temperature NMR to probe conformational exchange.
- NOESY/ROESY for spatial correlations in rigid heterocycles (e.g., pyrido-oxazepine systems) .
- Cross-validation with high-resolution X-ray data (SHELX refinement ).
Q. What experimental adjustments improve yields in low-efficiency steps of multi-component reactions involving tert-butyl carbamates?
- Methodological Answer :
- Catalyst Screening : Replace homogeneous acids (e.g., HClO₄) with immobilized analogues (e.g., HClO₄-SiO₂) to enhance recyclability and reduce side reactions .
- Solvent Optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to suppress premature tert-butyl deprotection.
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and identify kinetic bottlenecks .
Q. What strategies ensure stereochemical control during the synthesis of tetrahydropyrido-oxazepine carbamates?
- Methodological Answer :
- Chiral Auxiliaries : Temporarily introduce (S)-tert-butyl sulfinamide groups to direct asymmetric cyclization, followed by cleavage .
- Dynamic Kinetic Resolution : Utilize enantioselective catalysts (e.g., Ru-BINAP complexes) in tandem with tert-butyl carbamate formation .
- Crystallization-Induced Diastereomer Transformation : Exploit differential solubility of diastereomeric salts (e.g., with L-tartaric acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
